molecular formula C12H12BrNO2 B559583 N-(4-Bromobutyl)phthalimide CAS No. 5394-18-3

N-(4-Bromobutyl)phthalimide

Cat. No. B559583
CAS RN: 5394-18-3
M. Wt: 282.13 g/mol
InChI Key: UXFWTIGUWHJKDD-UHFFFAOYSA-N
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Description

N-(4-Bromobutyl)phthalimide (NBP) is an organic compound with the molecular formula C12H13BrN2O2. It is a colorless solid that is soluble in many organic solvents. NBP is a versatile reagent used in organic synthesis and has been found to be a useful tool in a variety of scientific fields.

Scientific Research Applications

  • Solvation Dynamics in Protein and Microemulsions : 4-(N-bromoacetylamino)-phthalimide, a related compound, has been utilized as a solvation probe for protein and microemulsions, showing distinct photophysics compared to its parent compound and providing insights into solvation dynamics around proteins (Mandal et al., 2002).

  • Synthesis of Cancer Chemopreventive Compounds : N-(4-bromobutyl)phthalimide plays a role in the synthesis of sulforamate, a cancer chemopreventive compound. Its synthesis with a phase transfer catalyst has been studied, offering a simple operation and efficient completion (Chen Tie, 2002).

  • DNA Modification : It has been employed for O6-protection of guanosine in DNA, showcasing a novel strategy for simultaneous protection of amino and O6-functions of deoxyguanosine, which is crucial in nucleic acid chemistry (Kumar et al., 1995).

  • Synthesis of Homohistamine and Related Compounds : N-(4-oxopentyl)phthalimide, an isomer of this compound, was used in synthesizing homohistamine and related compounds, instrumental in the study of histamine-related biological processes (Elz & Schunack, 1987).

  • Radioimmunoassay Development : It has been used in the production of an antiserum to nortriptyline, a tricyclic antidepressant, demonstrating its utility in developing specific antibodies for pharmaceutical compounds (Aherne et al., 1976).

  • Modification of Biopolymers for Microcapsules : Chemical modification of chitosan with this compound and other derivatives has been researched for creating microcapsules, highlighting its role in material science and drug delivery systems (Dunn et al., 1993).

Mechanism of Action

Target of Action

N-(4-Bromobutyl)phthalimide is a versatile compound used in organic synthesis and pharmaceutical production . .

Mode of Action

The compound can react with other molecules to form various derivatives. For instance, it can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . The bromine atom in the compound is highly reactive and can participate in various reactions, leading to the formation of different products.

Biochemical Pathways

It’s known that the compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives

Pharmacokinetics

Its solubility in ethanol and insolubility in water suggest that it might have good bioavailability when administered in a suitable formulation.

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives formed.

properties

IUPAC Name

2-(4-bromobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFWTIGUWHJKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202228
Record name N-(4-Bromobutyl)phthalimide
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Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5394-18-3
Record name 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(4-Bromobutyl)phthalimide
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Record name N-(4-Bromobutyl)phthalimide
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Synthesis routes and methods I

Procedure details

A mixture of phthalimide potassium salt (2 g; 10.8 mmol), 1,4-dibromobutane (10.8 g; 50 mmol) and dry dimethylformamide (10 ml) was stirred at a bath temperature of 90° to 100° C. for 10 hours. The precipitated crystals were removed by filtration, and the filtrate was concentrated under reduced pressure. Excess of 1,4-dibromobutane was removed by distillation, and the residue was purified by silica gel column chromatography to give the objective compound. M.P., 81°-82° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

First, N-(4-bromobutyl)phthalimide is synthesized from a mixture of 30 mmol potassium phthalimide and 100 mmol 1,4 dibromobutane in 50 ml DMF. The solution is stirred for 2 hours at 60° C., and the DMF and 1,4-dibromobutane is evaporated off in vacuo. The remaining residue is extracted with CHCl3 and H2O. The resulting white compound is recrystallized from ethyl alcohol. See Chem. Pharm. Bull. 32: 3428 (1984). ##STR2##
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a hot solution (90° C.) of dibromobutane (1.50 kg, 6.95 mol) in dimethylformamide (1.7 L) was added potassium phthalimide (329 g, 1.74 mol). The solution was stirred at 90° C. for 5 hours. The solution was cooled to room temperature prior to the addition of water (900 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×500 mL). The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L). The organic layer was dried (MgSO4) and concentrated under reduced pressure. Hexane (3.0 L) was added to the residue and the solid (mostly diphthalimide side product) was filtered. Hexane (1.0 L) was added to the filtrate and the resulting mixture was placed at −20° C. for 1.5 hours. the precipitate was filtered and dried under vacuum to afford 285 g (58%) of 2-(4-bromo-butyl)-isoindole-1,3-dione as white solid. 1H NMR (CDCl3) δ 1.75-7.95 (m, 4H), 3.44 (t, 2H, J=6.5 Hz), 3.71 (t, 2H, J=6.5 Hz), 7.65-7.75 (m, 2H), 7.80-7.90 (m, 2H). 13C NMR (CDCl3) δ 27.64, 30.22, 33.26, 37.35, 123.68, 132.42, 134.42, 168.79.
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of N-(4-Bromobutyl)phthalimide in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for introducing a protected 4-aminobutyl group into molecules. [, , , , , , , , , , , ] This is due to its reactivity as an alkylating agent, allowing it to react with various nucleophiles like amines or alcohols. Subsequent removal of the phthalimide protecting group by hydrazinolysis yields the desired 4-aminobutyl derivative. [, , , , , , , , , , , ]

Q2: Could you provide examples of specific target molecules synthesized using this compound?

A2: this compound has proven valuable in synthesizing compounds like:

  • Side chains for pharmaceutical agents: It was employed in the synthesis of the side chain of telithromycin, a ketolide antibiotic. [, , , ]
  • Branched polyamines: Researchers utilized it to create authentic samples of tertiary tetraamines and quaternary pentaamines for identifying naturally occurring polyamines. []
  • Fluorescent probes: The compound enabled the synthesis of N~1-(4-Aminobutyl)-N~4-(9-anthracenylmethyl)butane-1,4-diamine, potentially useful as a fluorescent probe. []

Q3: What are the structural characteristics of this compound?

A3:

  • Spectroscopic Data: Characterization data commonly includes 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques confirm the structure and purity of the synthesized compound.

Q4: How is this compound typically incorporated into synthetic schemes?

A4: This compound commonly undergoes nucleophilic substitution reactions. The bromine atom, activated by the adjacent methylene group and the electron-withdrawing phthalimide group, is readily displaced by nucleophiles. This is exemplified by its reaction with 3-(2H-tetrazol-5-yl)quinoline in the synthesis of a tetrazole derivative. []

Q5: Are there alternative synthetic approaches to incorporating a 4-aminobutyl group besides using this compound?

A5: Yes, alternative protecting groups and synthetic strategies exist. For instance, researchers have used N-tert-butoxycarbonylbutane-1,4-diamine as an alternative starting material to introduce the 4-aminobutyl group. [] The choice often depends on the specific requirements of the overall synthetic route and the target molecule's structure.

Q6: Can you elaborate on the use of this compound in protecting the amino group of deoxyguanosine?

A6: This compound enables simultaneous protection of both the amino and O6-function of deoxyguanosine in a single reaction. [] After reacting with the O6 position, mild base hydrolysis removes the phthalimide group, generating a free alkylamino function. This approach streamlines the synthesis of modified DNA sequences containing protected guanosine units.

Q7: What is the significance of synthesizing 15N-enriched polyamines using this compound?

A7: This approach allows the production of isotopically labeled polyamines like spermidine and spermine, which are essential for studying their biological roles and metabolic pathways. [] Using 15N-enriched this compound as a starting material, researchers can track the fate of these polyamines in biological systems using techniques like mass spectrometry.

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